molecular formula C17H15ClN2O B2815517 1-(chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 306958-11-2

1-(chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2815517
CAS No.: 306958-11-2
M. Wt: 298.77
InChI Key: YGNXSJPOWXWYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with chloroacetyl and diphenyl groups

Biochemical Analysis

Biochemical Properties

1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase, by binding to the active site and preventing substrate access. This interaction is crucial for understanding its potential as a therapeutic agent in treating diseases like Alzheimer’s .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the MAPK/ERK signaling pathway, leading to altered gene expression and impacting cell proliferation and apoptosis. These effects are critical for exploring its potential in cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like acetylcholinesterase and certain kinases. By binding to these enzymes, it inhibits their activity, leading to downstream effects on cellular functions and gene expression. This mechanism is essential for its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, affecting its efficacy. Long-term exposure to this compound in vitro has demonstrated sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization for its safe and effective use in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels, which are crucial for understanding its pharmacokinetics and potential drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 3,5-diphenyl-4,5-dihydro-1H-pyrazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like toluene, under cooling conditions to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-(Chloroacetyl)-3,5-diphenylpyrazole: Lacks the dihydro component, which may affect its reactivity and biological activity.

    1-(Chloroacetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives: Various derivatives with different substituents on the pyrazole ring or the phenyl groups.

Uniqueness

This compound is unique due to the presence of both the chloroacetyl and diphenyl groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in different fields make it a compound of significant interest .

Properties

IUPAC Name

2-chloro-1-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c18-12-17(21)20-16(14-9-5-2-6-10-14)11-15(19-20)13-7-3-1-4-8-13/h1-10,16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNXSJPOWXWYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.